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Compound of Interest

Compound Name: Cefdinir related compound A
CAS No.: 178422-42-9
Cat. No.: B1180400
Get Quote
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Executive Technical Summary

Cefdinir Related Compound A is not a simple stereo-isomer; it is a complex mixture of four
diastereomers resulting from the rearrangement of the cephalosporin nucleus. Designated
chemically as the "open-ring lactone," it represents a significant degradation pathway where
the fundamental

-lactam architecture is compromised, leading to a fused furo[3,4-d][1,3]thiazine system.

USP Designation: Cefdinir Related Compound A[1][2][3]

Chemical Name: (2R)-2-[(2)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-2-
[(2RS,5RS)-5-methyl-7-0x0-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid[1][4]
[S1I6]1[7]

CAS Number: 178422-42-9[5][7][8][9]

Molecular Formula:
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e Molecular Weight: 413.43 g/mol [10]

e Regulatory Limit: NMT 0.7% (Sum of isomers a, b, ¢, and d) [USP Monograph]

Chemical Architecture & Isomerism

Unlike the parent Cefdinir, which possesses a classic cephem skeleton (4-thia-1-
azabicyclo[4.2.0]oct-2-ene), Related Compound A arises from an intramolecular
rearrangement.

Structural Transformation

The transformation involves the opening of the four-membered

-lactam ring and a subsequent recyclization involving the C3-vinyl group. This forms a bicyclic
system containing a

-lactone fused to a thiazine ring.

o Parent Structure (Cefdinir):

-lactam fused to dihydrothiazine with a vinyl group at C3.

e Impurity Structure (Related Comp A): Furo[3,4-d][1,3]thiazine core.[1][2][3][4]1[5][6][7][9][10]
The "5-methyl" and "7-oxo0" nomenclature confirms the lactonization.

Stereochemical Complexity

The IUPAC name indicates (2RS, 5RS) stereochemistry at the new ring junction. Because
Cefdinir itself has fixed chirality at the side chain attachment (C7 of the original cephem), the
rearrangement creates new chiral centers, resulting in four distinct peaks in reverse-phase
chromatography:

e Isomer a (RRT ~0.85)[6]
e Isomer b (RRT ~0.93)

e Isomer ¢ (RRT ~1.11)
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e Isomer d (RRT ~1.14)

Note: RRT values are relative to Cefdinir (approx. 16 min).

Mechanistic Formation Pathway

The formation of Related Compound A is a stability-indicating event, often driven by hydrolytic

stress or specific pH conditions that favor

-lactam cleavage followed by intramolecular trapping.

Diagram 1: Degradation & Rearrangement Logic

The following diagram illustrates the theoretical flow from the parent drug to the open-ring

lactone species.

Mechanism Key
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Caption: Mechanistic pathway showing the conversion of Cefdinir to Related Compound A via

beta-lactam ring opening and subsequent recyclization.

Analytical Methodology (USP Protocol)

The separation of Related Compound A is challenging due to its four isomeric forms. The USP

monograph mandates a specific ion-pairing reverse-phase HPLC method.

Chromatographic Conditions

The use of Tetramethylammonium Hydroxide (TMAH) is non-negotiable; it acts as an ion-

pairing agent to resolve the polar carboxylates and the lactone isomers.

Parameter Specification Causality / Rationale
) Standard C18 provides
L1 Packing (C18), 4.6 mm x ) o
Column hydrophobic selectivity for the

15 cm, 5 pm

methyl/vinyl differences.

Mobile Phase A

0.1% TMAH (pH 5.[11]5) + 0.1
M EDTA

TMAH improves peak shape
for acidic cephalosporins;
EDTA chelates trace metals

that cause tailing.

Mobile Phase B

0.1% TMAH (pH 5.5) : ACN :

High organic madifier ratio for

MeOH : EDTA gradient elution.[11]
_ Optimized for diffusion kinetics

Flow Rate 1.0 mL/min ) ]

in 5 um particles.

Matches the absorption max of
Detection UV 254 nm the aminothiazole

chromophore.

Elevated temperature reduces
Temperature 40°C viscosity and improves mass

transfer for isomer resolution.
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System Suitability Requirements

A self-validating protocol must meet these criteria before sample analysis:

e Resolution (R): NLT 1.5 between the third peak of Related Compound A and the Cefdinir
peak.

» Tailing Factor: NMT 1.5 for the Cefdinir peak.

e Precision: RSD NMT 1.0% for replicate injections.

Diagram 2: Analytical Decision Tree
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Caption: Logic flow for verifying HPLC system suitability specifically for the resolution of
Related Compound A isomers.

Preparation & Isolation Strategy

Since Related Compound A is a mixture of degradation products, "synthesis" typically refers to
controlled degradation and purification rather than de novo synthesis.

Protocol: Controlled Degradation

To generate a reference standard enriched with Related Compound A:

o Stress Condition: Prepare a solution of Cefdinir (1 mg/mL) in 0.1 N HCI or phosphate buffer
at pH 2.0.

 Incubation: Heat at 60°C for 4—6 hours. This promotes the acid-catalyzed opening of the
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-lactam and rearrangement.

Monitoring: Analyze aliquots via HPLC. The open-ring lactones (Isomers a—d) will appear at
RRT 0.85-1.15.

Isolation:

o Use Preparative HPLC with a C18 column.

o Mobile Phase: 0.1% Formic Acid / Acetonitrile gradient (volatile buffer allows
lyophilization).

o Collect the four peaks eluting immediately before and after the main peak (depending on
exact gradient).

Characterization: Confirm structure via LC-MS/MS (Parent ion [M+H]+ 414 m/z) and NMR to
verify the loss of the

-lactam ring signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.cleanchemlab.com/Cefdinir-Related-Compound-A
https://aquigenbio.com/product/cefdinir-usp-related-compound-a/
https://www.allmpus.com/cefdinir-usp-related-compound-a
https://chemicea.com/product/cefdinir-usp-related-compound-a
https://www.omsynth.com/prodetails.php?i=36390
https://www.drugfuture.com/Pharmacopoeia/usp35/PDF/2539-2541%20Cefdinir%20Capsules.pdf
https://store.usp.org/product/1097625
https://clearsynth.com/product/cefdinir-related-compound-a
https://www.daicelpharmastandards.com/product/cefdinir-dcti-c-775/
https://www.daicelpharmastandards.com/product/cefdinir-dcti-c-775/
https://www.pharmaffiliates.com/en/parentapi/cefdinir-impurities
https://www.researchgate.net/figure/Scheme-213-Synthesis-of-cefdinir-methods-1-and-2-22_fig3_262054992
https://www.researchgate.net/publication/6624643_Isolation_structural_elucidation_and_characterization_of_impurities_in_Cefdinir
https://www.benchchem.com/product/b1180400/docs#technical-deep-dive-cefdinir-related-compound-a-open-ring-lactones
https://www.benchchem.com/product/b1180400/docs#technical-deep-dive-cefdinir-related-compound-a-open-ring-lactones
https://www.benchchem.com/product/b1180400/docs#technical-deep-dive-cefdinir-related-compound-a-open-ring-lactones
https://www.benchchem.com/product/b1180400/docs#technical-deep-dive-cefdinir-related-compound-a-open-ring-lactones
https://www.benchchem.com/product/b1180400?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180400?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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